molecular formula C12H13NO B13932021 1-(3-Methylisoquinolin-6-yl)ethan-1-ol

1-(3-Methylisoquinolin-6-yl)ethan-1-ol

Cat. No.: B13932021
M. Wt: 187.24 g/mol
InChI Key: NJNJMMPVYIKXAO-UHFFFAOYSA-N
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Description

1-(3-Methylisoquinolin-6-yl)ethan-1-ol is a chemical compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds, known for their diverse pharmacological activities. This particular compound is characterized by the presence of a methyl group at the 3rd position and an ethan-1-ol group at the 6th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methylisoquinoline with ethylene oxide under acidic conditions to yield the desired product. Another approach includes the reduction of 1-(3-methylisoquinolin-6-yl)ethanone using sodium borohydride in methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylisoquinolin-6-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-methylisoquinolin-6-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 1-(3-methylisoquinolin-6-yl)ethane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

    Oxidation: 1-(3-Methylisoquinolin-6-yl)ethanone.

    Reduction: 1-(3-Methylisoquinolin-6-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(3-Methylisoquinolin-6-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylisoquinolin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Methylisoquinolin-6-yl)ethanone
  • 1-(3-Methylisoquinolin-6-yl)ethane
  • 1-(3-Methylisoquinolin-6-yl)ethan-1-amine

Comparison: Compared to its similar compounds, 1-(3-Methylisoquinolin-6-yl)ethan-1-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3-methylisoquinolin-6-yl)ethanol

InChI

InChI=1S/C12H13NO/c1-8-5-12-6-10(9(2)14)3-4-11(12)7-13-8/h3-7,9,14H,1-2H3

InChI Key

NJNJMMPVYIKXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(C)O)C=N1

Origin of Product

United States

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